

GSK805: A Potent RORyt Inhibitor for Autoimmune Disease Research

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Compound of Interest

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

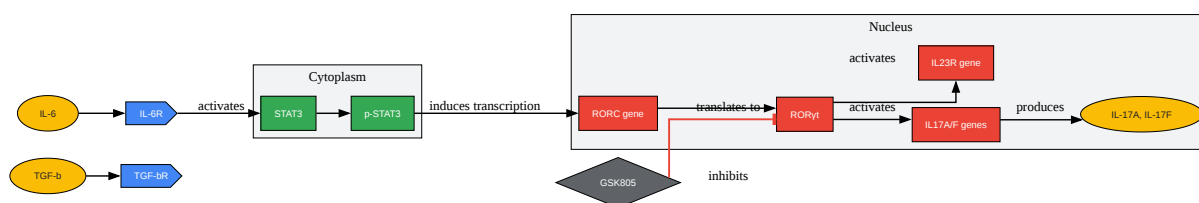
GSK805 is a potent and orally active inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1] RORyt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells critically implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2] Th17 cells, through their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-22, contribute to tissue inflammation and damage in conditions like psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2] Consequently, targeting RORyt to modulate Th17 cell activity has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of **GSK805**, its mechanism of action, preclinical data, and detailed experimental protocols relevant to its investigation in the context of autoimmune disease research.

Mechanism of Action

GSK805 functions as an inverse agonist of RORyt.[2] It binds to the ligand-binding domain of RORyt, inhibiting its transcriptional activity.[3] This leads to the suppression of the Th17 cell transcriptional network, resulting in reduced differentiation of naive CD4+ T cells into Th17 cells and decreased production of key Th17-associated cytokines.[4]

Signaling Pathway of RORyt in Th17 Differentiation

The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF- β) and Interleukin-6 (IL-6). This signaling cascade activates STAT3, which, in conjunction with other factors, induces the expression of ROR γ t. ROR γ t then acts as a master regulator, driving the expression of genes that define the Th17 lineage, including IL17A, IL17F, and IL23R. **GSK805** intervenes at the level of ROR γ t, effectively blocking this differentiation program.



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Caption: ROR γ t signaling pathway in Th17 cell differentiation and the inhibitory action of **GSK805**.

Preclinical Data

GSK805 has demonstrated significant efficacy in various preclinical models of autoimmune diseases. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy of **GSK805**

Assay	Cell Type	Concentration	Effect	Reference
RORyt Inhibition	Not specified	pIC50: 8.4	Potent inhibition of RORyt.	[1]
Th17 Cell Differentiation	Naive CD4+ T cells	0.5 μ M	Comparable inhibition of IL-17 production to 2.5 μ M TMP778.	[4]
IL-17A & IL-22 Production	Human intestinal CD4+ T cells (from Crohn's disease patients)	0.5 μ M	Decreased frequency of IL-17A and IL-22 producing T cells.	[3]

In Vivo Efficacy of GSK805

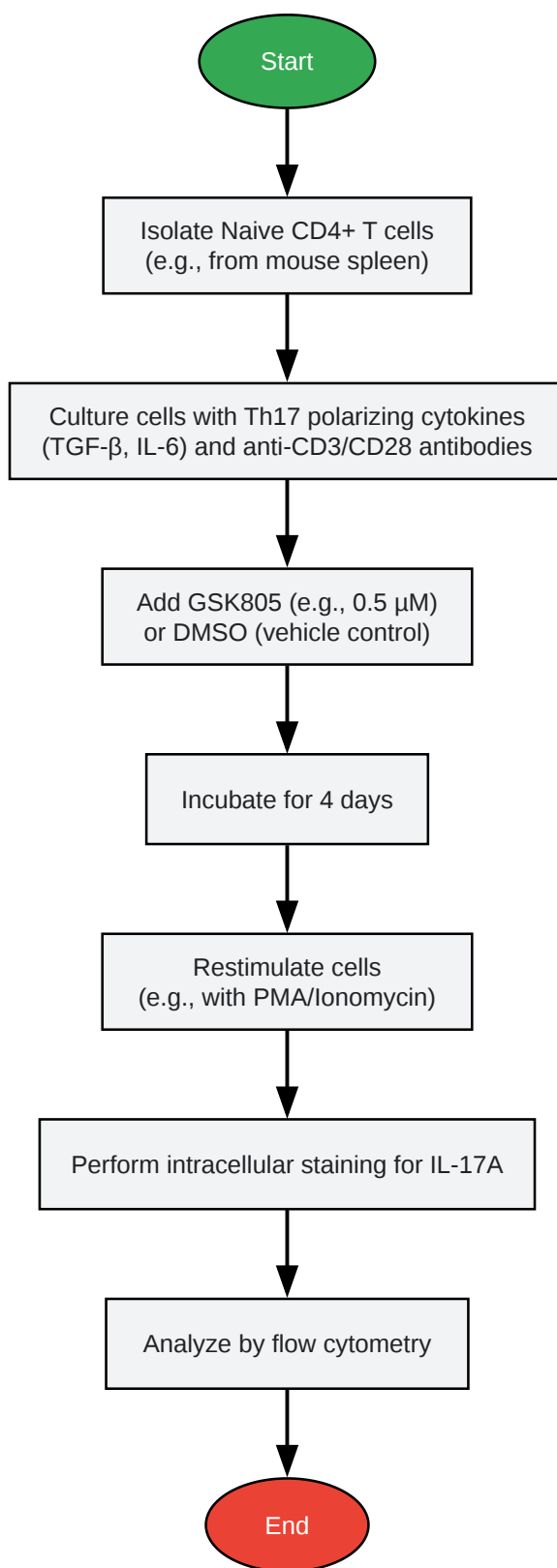
Animal Model	Disease	Dosage	Route	Key Findings	Reference
Experimental Autoimmune Encephalomyelitis (EAE)	Multiple Sclerosis	10 mg/kg/day	Oral (p.o.)	Delayed onset and reduced severity of EAE.	[4]
EAE	Multiple Sclerosis	30 mg/kg	Not specified	Strongly inhibited Th17 cell responses in the CNS.	[4]
Citrobacter rodentium infection	Inflammatory Bowel Disease	10 mg/kg/day	Oral (p.o.)	Reduced frequency and number of IL-17A and IL-22-producing Th17 cells in the colon.	[3]
Il10-/- mice	Inflammatory Bowel Disease	10 mg/kg/day	Oral (p.o.)	Selectively reduced the frequency of IL-17A+ Th17 cells in colonic tissues and reduced signs of inflammation.	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments involving **GSK805**.

In Vitro Th17 Cell Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of **GSK805**'s inhibitory effect.



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Caption: Experimental workflow for in vitro Th17 cell differentiation assay.

Methodology:

- **Isolation of Naive CD4⁺ T cells:** Naive CD4⁺ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- **Cell Culture:** Cells are cultured in complete RPMI-1640 medium under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, TGF- β , IL-6, anti-IFN- γ , and anti-IL-4.
- **Treatment:** **GSK805**, dissolved in a suitable solvent like DMSO, is added to the cultures at the desired concentration (e.g., 0.5 μ M). A vehicle control (DMSO) group must be included.
- **Incubation:** The cells are incubated for 4 days at 37°C in a humidified incubator with 5% CO₂.
- **Restimulation and Staining:** On day 4, cells are restimulated for 4-5 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Following restimulation, cells are harvested, stained for surface markers (e.g., CD4), and then fixed, permeabilized, and stained for intracellular IL-17A.[4]
- **Flow Cytometry Analysis:** The percentage of IL-17A-producing CD4⁺ T cells is quantified by flow cytometry.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the induction of EAE in mice and the evaluation of **GSK805**'s therapeutic efficacy.

Methodology:

- **EAE Induction:** EAE is induced in female C57BL/6 mice (8-12 weeks old) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On days 0 and 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin.[4]

- **GSK805 Administration:** **GSK805** is administered orally (p.o.) at a dose of 10 mg/kg daily, starting from the day of immunization (day 0). A vehicle control group receives the vehicle (e.g., corn oil with DMSO) on the same schedule.[4]
- **Clinical Scoring:** Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, and 5 = moribund.
- **Histological Analysis:** At the end of the experiment, spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and luxol fast blue to evaluate demyelination.
- **Immunological Analysis:** At a specific time point (e.g., day 14), mononuclear cells can be isolated from the central nervous system (CNS) and analyzed by flow cytometry for the frequency of Th17 cells and other immune cell populations.[4]

Conclusion

GSK805 represents a valuable research tool for investigating the role of the ROR γ t/Th17 axis in autoimmune and inflammatory diseases. Its oral bioavailability and demonstrated efficacy in preclinical models make it a significant compound for proof-of-concept studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of ROR γ t inhibition and to aid in the development of novel treatments for autoimmune disorders.

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